

# spectroscopic comparison of 1,2-dichloroethane and chloroform

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## Compound of Interest

Compound Name: 1,2-Dichloroethane

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## A Spectroscopic Showdown: 1,2-Dichloroethane vs. Chloroform

In the realm of chlorinated hydrocarbons, **1,2-dichloroethane** and chloroform stand as two ubiquitous solvents and chemical intermediates. While their molecular structures may appear deceptively simple, a detailed spectroscopic analysis reveals a wealth of information about their distinct chemical environments and vibrational modes. This guide provides a comprehensive comparison of the spectroscopic signatures of **1,2-dichloroethane** and chloroform, supported by experimental data and detailed methodologies, to aid researchers in their identification, differentiation, and characterization.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1,2-dichloroethane** and chloroform, covering Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm	Multiplicity
1,2-Dichloroethane	CDCl <sub>3</sub>	~3.7	Singlet
Chloroform	CDCl <sub>3</sub>	~7.26	Singlet

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm
1,2-Dichloroethane	CDCl <sub>3</sub>	~44.35[1]
Chloroform	CDCl <sub>3</sub>	~77.2[2][3]

## Vibrational Spectroscopy

Table 3: Key Infrared (IR) Absorption Bands

Compound	Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
1,2-Dichloroethane	2975 - 2845[4]	C-H stretching[4]
	1470 - 1340[4]	C-H bending
	800 - 580[4]	C-Cl stretching[4]
Chloroform	~3019[5]	C-H stretching ( $\nu_1$ )[5]
	~1215[5]	C-H bending ( $\nu_4$ )[5]
	~774[6]	C-Cl <sub>3</sub> asymmetric stretching ( $\nu_5$ )
	~680[6]	C-Cl <sub>3</sub> symmetric stretching ( $\nu_2$ )

Table 4: Prominent Raman Shifts

Compound	Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
1,2-Dichloroethane	~754, ~677	C-Cl stretching (trans and gauche conformers)[7]
~300	C-C-Cl bending	
Chloroform	~3019	C-H stretching
~668	C-Cl <sub>3</sub> symmetric stretching	
~366	C-Cl <sub>3</sub> symmetric bending	
~262	C-Cl <sub>3</sub> asymmetric bending	

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra of liquid samples.

Materials:

- NMR spectrometer (e.g., 400 MHz)
- NMR tubes (5 mm diameter)
- Deuterated solvent (e.g., CDCl<sub>3</sub>)
- Sample (**1,2-dichloroethane** or chloroform)
- Pipettes
- Vortex mixer

Procedure:

- Sample Preparation:

- For  $^1\text{H}$  NMR, prepare a solution by dissolving 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry vial.[\[8\]](#)[\[9\]](#)
- For  $^{13}\text{C}$  NMR, a higher concentration of 20-50 mg of the sample in the same amount of solvent is recommended.[\[8\]](#)
- Ensure the sample is fully dissolved by gentle vortexing.[\[8\]](#)
- Transfer to NMR Tube:
  - Carefully transfer the solution into a clean NMR tube to a height of about 4-5 cm.[\[8\]](#)
  - Wipe the outside of the NMR tube to remove any contaminants.[\[8\]](#)
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's spinner turbine.
  - Lock the spectrometer on the deuterium signal of the solvent.[\[8\]](#)
  - Shim the magnetic field to achieve optimal homogeneity.[\[8\]](#)
  - Tune the probe to the appropriate nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).[\[8\]](#)
- Data Acquisition:
  - Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
  - Acquire the spectrum.
- Data Processing:
  - Perform Fourier transformation, phase correction, and baseline correction on the acquired free induction decay (FID).
  - Reference the spectrum using the residual solvent peak (e.g.,  $\text{CHCl}_3$  at 7.26 ppm for  $^1\text{H}$  NMR in  $\text{CDCl}_3$ ) or an internal standard like tetramethylsilane (TMS).[\[10\]](#)

## Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of a neat liquid sample.

Materials:

- Fourier Transform Infrared (FTIR) spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- Sample (**1,2-dichloroethane** or chloroform)
- Pipette
- Kimwipes and a suitable cleaning solvent (e.g., acetone or isopropanol)

Procedure (using Salt Plates):

- Sample Preparation:
  - Ensure the salt plates are clean and dry. If necessary, clean them with a suitable solvent and a Kimwipe.
  - Place one to two drops of the neat liquid sample onto the center of one salt plate.[\[11\]](#)
  - Carefully place the second salt plate on top, creating a thin liquid film between the plates.  
[\[11\]](#)[\[12\]](#)
- Data Acquisition:
  - Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty beam path.
  - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
- Cleaning:

- After the measurement, disassemble the salt plates and clean them thoroughly with a suitable solvent.[12]
- Store the plates in a desiccator to prevent damage from moisture.

Procedure (using ATR):

- Background Scan:
  - Ensure the ATR crystal is clean.
  - Record a background spectrum with the clean, empty ATR crystal.[13]
- Sample Application:
  - Place a small drop of the liquid sample directly onto the ATR crystal.
- Data Acquisition:
  - Acquire the sample spectrum.[13]
- Cleaning:
  - Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth or wipe.

## Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of a neat liquid sample.

Materials:

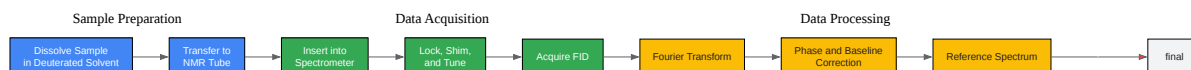
- Raman spectrometer with a laser excitation source
- Sample vial or cuvette
- Sample (**1,2-dichloroethane** or chloroform)

Procedure:

- Sample Preparation:
  - Fill a clean glass vial or quartz cuvette with the liquid sample.
- Instrument Setup:
  - Place the sample holder containing the vial or cuvette into the spectrometer.
  - Align the laser focus within the liquid sample.
- Data Acquisition:
  - Set the laser power, exposure time, and number of accumulations.
  - Acquire the Raman spectrum.
- Data Processing:
  - Perform any necessary data processing, such as baseline correction or cosmic ray removal.

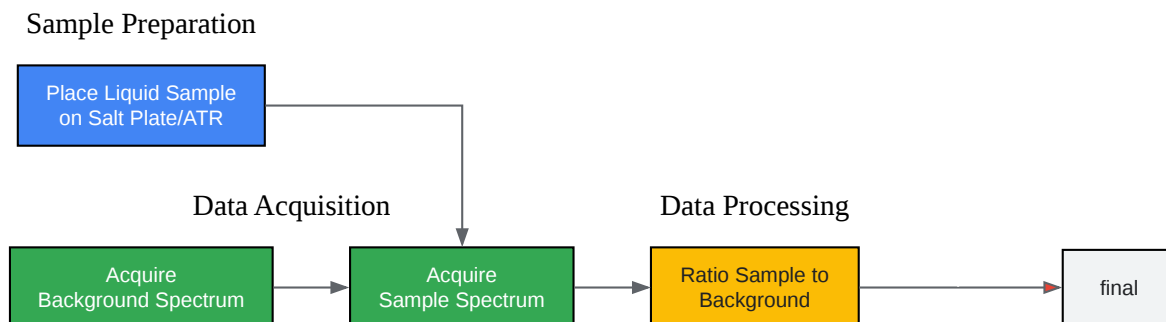
## Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.



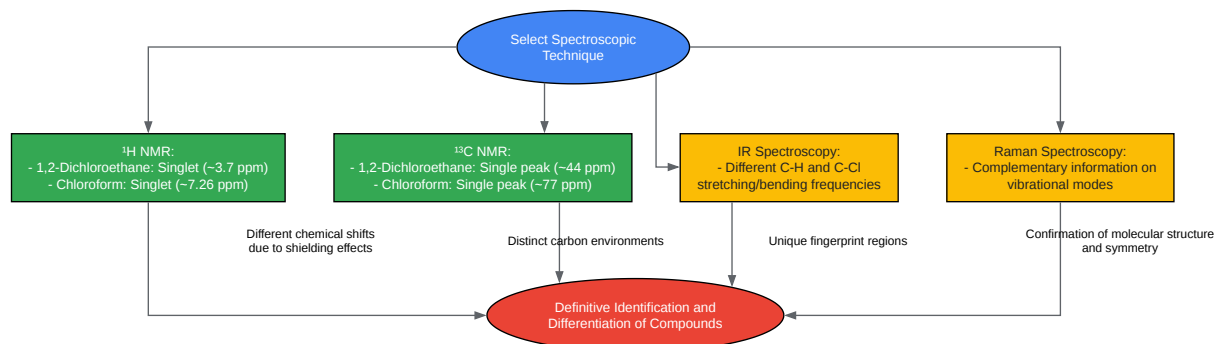
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Caption: General workflow for NMR spectroscopy.



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Caption: General workflow for IR spectroscopy.



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Caption: Logical flow for spectroscopic differentiation.



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